
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the CAS Number: 1060807-47-7 . It has a molecular weight of 209.55 . It is in liquid form at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines, which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde contains a total of 16 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde has a molecular weight of 209.55 g/mol . It is a liquid at room temperature and is stored at 2-8°C .科学的研究の応用
Synthesis and Photochemical Studies
The synthesis and study of 2-Chloro-5-methylpyridine-3-olefin derivatives, which relate closely to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, have shown the ability of these compounds to undergo photochemical E (trans)-->Z (cis) isomerization. This process, particularly when induced through triplet sensitized excitation, effectively converts the E isomer to the Z isomer. The antimicrobial activity of these pyridine derivatives has been tested, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).
Novel Synthesis Approaches
Research has also focused on developing new synthesis approaches for compounds related to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, such as 2-chloro- and 2,6-dichloro-4-trifluoromethylpyridine. These methods are based on readily available starting materials like ethyl trifluoroacetate, showcasing the chemical versatility and accessibility of these fluorinated pyridine compounds (Jiang et al., 2001).
Cytotoxicity and Antitumor Applications
Significant advancements have been made in evaluating the cytotoxicity and potential antitumor applications of novel pyridine derivatives synthesized from isonicotinaldehyde. These compounds have demonstrated high cytotoxic activity against both HepG-2 and MCF-7 cancer cell lines, indicating their potential in cancer therapy (Mohamed et al., 2018).
Polymerization and Material Science
The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes to form novel esters and their subsequent copolymerization with vinyl benzene introduces a new avenue for creating polymers with specific functionalities. This research opens possibilities for the use of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde derivatives in material science and polymer chemistry (Kharas et al., 2020).
Regioexhaustive Functionalization
The exploration of regioexhaustive functionalization with 2-chloro-6-(trifluoromethyl)pyridine and related compounds aims at converting these substrates into various carboxylic acids. This methodological development emphasizes the compounds' versatility in organic synthesis, enabling precise modifications and the creation of complex molecules for further scientific applications (Cottet & Schlosser, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKSLJAOOGKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721190 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)isonicotinaldehyde | |
CAS RN |
1060807-47-7 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
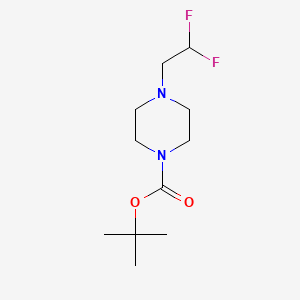

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

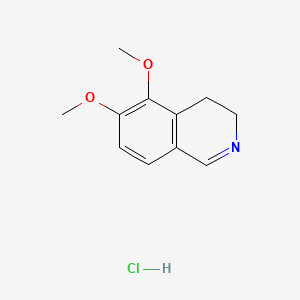
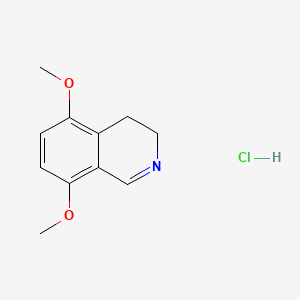

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
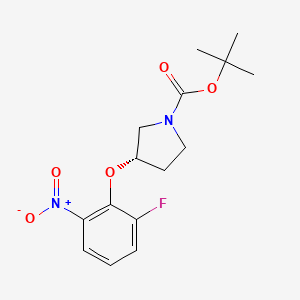

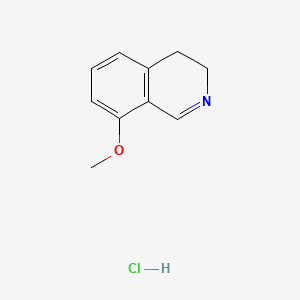
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
